Hydroxy Flunarizine
Übersicht
Beschreibung
Synthesis Analysis
Hydroxy Flunarizine is synthesized through the metabolism of flunarizine, which involves oxidative N-dealkylation and aromatic hydroxylation processes. A significant pathway in humans is the aromatic hydroxylation to hydroxy-FLUN, which then undergoes glucuronidation. This metabolic pathway highlights the transformation of flunarizine into hydroxy flunarizine within the liver, showcasing a species-specific metabolic profile that varies between rats, dogs, and humans (Lavrijsen et al., 1992).
Molecular Structure Analysis
The molecular structure of Hydroxy Flunarizine is characterized by the presence of hydroxyl groups resulting from the aromatic hydroxylation of flunarizine. This modification significantly impacts the drug's pharmacological properties. The structure is further analyzed through methods like RP-HPLC, which aids in identifying and quantifying the presence of hydroxy flunarizine in biological samples, demonstrating its distinct molecular identity from flunarizine (Zhao Xiaoya, 2012).
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways in Different Species : Hydroxy Flunarizine is a major metabolite in the in vitro metabolism of Flunarizine in humans and female rats, resulting from the aromatic hydroxylation of the phenyl ring of the cinnamyl moiety. This contrasts with the metabolism observed in male rats, where oxidative N-dealkylation is the major pathway (Lavrijsen et al., 1992).
Inhibition of Vascular Contractions : Flunarizine, including its hydroxy derivative, demonstrates the ability to inhibit vascular contractions induced by mediators from thrombin-stimulated rat platelets. This inhibition is attributed to its action as a calcium-entry blocker (De Clerck & Nueten, 1983).
Neuroprotective Actions : Flunarizine shows neuroprotective effects in various models of cerebral ischemia. It may protect the brain against functional and structural neuronal damage by blocking Ca++ and Na+ channels in neuronal cells, which helps prevent cell death (Pauwels, Leysen & Janssen, 1991).
Prophylaxis of Migraine in Children : Flunarizine is effective in reducing the frequency and duration of migraine headaches in children. It is considered a safe and effective treatment option for childhood migraine (Sorge et al., 1988).
Effect on Cardiac Potassium Currents : Flunarizine, including its hydroxy derivative, has been identified as a potent inhibitor of cardiac hERG potassium currents. This action is important in understanding its effects on cardiac function and potential side effects (Trepakova, Dech & Salata, 2006).
Treatment of Peripheral Vascular Diseases : Flunarizine and Hydroxy Flunarizine improve blood flow in both healthy subjects and patients with vascular diseases, indicating their usefulness in treating peripheral vascular disorders (De Crée et al., 1979).
Antiviral Potential Against Hepatitis C : Flunarizine shows the ability to inhibit Hepatitis C virus cell entry in a genotype-dependent manner, indicating its potential as a component of Hepatitis C combination therapies (Perin et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Published Flunarizine trials predate the recommended endpoints for evaluating migraine prophylaxis drugs, hence the lack of an adequate assessment for these endpoints6. Further, modern-day, large‐scale studies would be valuable in re-evaluating the efficacy of Flunarizine for the treatment of migraines, offering additional insights into its potential benefits6.
Eigenschaften
IUPAC Name |
4-[(E)-3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]prop-1-enyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F2N2O/c27-23-9-5-21(6-10-23)26(22-7-11-24(28)12-8-22)30-18-16-29(17-19-30)15-1-2-20-3-13-25(31)14-4-20/h1-14,26,31H,15-19H2/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BORXUYRMIOAMIE-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=C(C=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=C(C=C2)O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy Flunarizine | |
CAS RN |
100551-77-7 | |
Record name | 1-(Bis(4-fluorophenyl)methyl)-4-(3-(4'-hydroxyphenyl)-2-propenyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100551777 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.